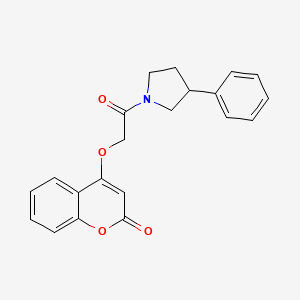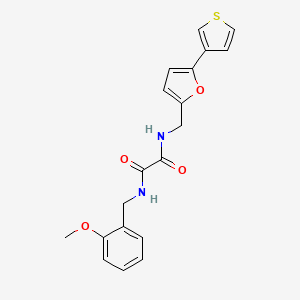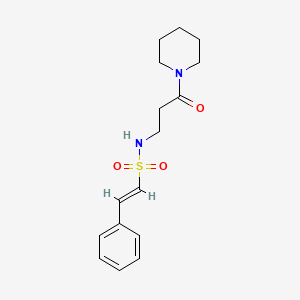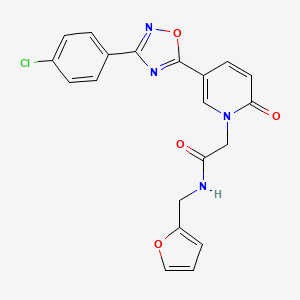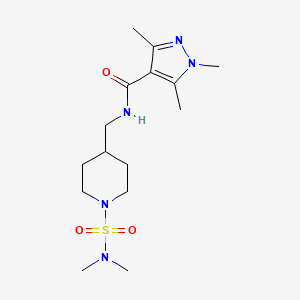
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactions involving “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” are not specified in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. The specific physical and chemical properties of “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” are not provided in the searched resources .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, also known as N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide:
Anti-Inflammatory Agents
This compound has shown potential as an anti-inflammatory agent. Its structure allows it to inhibit specific pathways involved in inflammation, such as the NLRP3 inflammasome pathway, which is crucial in the body’s immune response to infection and injury . By targeting these pathways, the compound can reduce inflammation and may be useful in treating inflammatory diseases.
Antimicrobial Agents
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. These properties make it a candidate for developing new antibiotics or antifungal medications . The compound’s ability to disrupt microbial cell walls or inhibit essential microbial enzymes contributes to its effectiveness against a range of pathogens.
Cancer Therapeutics
The compound’s structure allows it to interfere with cancer cell proliferation and survival. It has been studied for its potential to inhibit tumor growth by targeting specific signaling pathways that cancer cells rely on . This makes it a promising candidate for developing new cancer treatments, particularly for cancers that are resistant to current therapies.
Neuroprotective Agents
Due to its ability to modulate specific neural pathways, this compound is being explored for its neuroprotective effects. It may help in protecting neurons from damage caused by oxidative stress or inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This application could lead to new treatments that slow the progression of these diseases.
Cardiovascular Disease Treatment
The compound has potential applications in treating cardiovascular diseases. Its anti-inflammatory and antioxidant properties can help reduce the risk of atherosclerosis and other cardiovascular conditions . By preventing the buildup of plaques in arteries, it can improve heart health and reduce the incidence of heart attacks and strokes.
Pain Management
This compound has been studied for its analgesic properties. It can modulate pain pathways in the nervous system, providing relief from chronic pain conditions . This makes it a potential candidate for developing new pain medications that are more effective and have fewer side effects than current options.
Antiviral Agents
Research has shown that this compound can inhibit the replication of certain viruses. Its ability to interfere with viral enzymes or block viral entry into cells makes it a promising candidate for antiviral drug development . This application is particularly relevant in the context of emerging viral infections and pandemics.
Diabetes Management
The compound’s ability to modulate metabolic pathways has led to research into its potential use in managing diabetes. It can improve insulin sensitivity and reduce blood glucose levels, making it a candidate for developing new treatments for type 2 diabetes . This application could provide better control of blood sugar levels and reduce the complications associated with diabetes.
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research and medicine. If you have any specific questions or need further details on any of these applications, feel free to ask!
作用機序
The mechanism of action describes how a compound interacts with biological systems. The specific mechanism of action for “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” is not provided in the searched resources.
Safety and Hazards
特性
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O3S/c1-11-14(12(2)19(5)17-11)15(21)16-10-13-6-8-20(9-7-13)24(22,23)18(3)4/h13H,6-10H2,1-5H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIXZKDNKYMVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2510425.png)
![Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2510426.png)
![4-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510427.png)
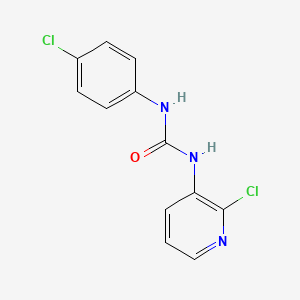
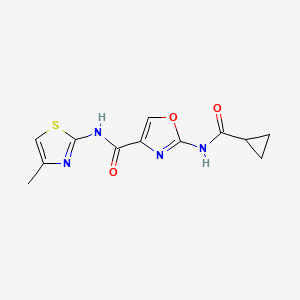
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2510434.png)
![N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2510435.png)
![Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B2510438.png)
![N-[(1R,2R)-2-Phenylmethoxycyclobutyl]oxirane-2-carboxamide](/img/structure/B2510439.png)
